1-(4-(Aminomethyl)phenyl)ethanone hydrochloride

Catalog No.
S2869173
CAS No.
66522-66-5
M.F
C9H12ClNO
M. Wt
185.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride

CAS Number

66522-66-5

Product Name

1-(4-(Aminomethyl)phenyl)ethanone hydrochloride

IUPAC Name

1-[4-(aminomethyl)phenyl]ethanone;hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.65

InChI

InChI=1S/C9H11NO.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H

InChI Key

MQLKRLRINSCOMZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)CN.Cl

Solubility

not available

1-(4-(Aminomethyl)phenyl)ethanone hydrochloride, also known by its CAS number 66522-66-5, is a chemical compound characterized by its molecular formula C9H12ClNOC_9H_{12}ClNO and a molecular weight of approximately 185.65 g/mol. The compound features a phenyl group substituted with an aminomethyl group, linked to an ethanone moiety, which contributes to its unique properties and reactivity. Its structure can be represented by the SMILES notation: NCc1ccc(cc1)C(=O)C.Cl .

Potential Pharmaceutical Applications:

1-(4-(Aminomethyl)phenyl)ethanone hydrochloride has been explored for its potential antibacterial and antifungal properties. Studies have shown some activity against certain strains of bacteria and fungi, but further research is needed to determine its efficacy and safety for therapeutic use. [Source: []]

Use as a Building Block in Organic Synthesis:

This compound can serve as a valuable building block in organic synthesis due to its functional groups. The presence of an aminomethyl group and an acetyl group allows it to participate in various reactions to form more complex molecules. This makes it potentially useful for the synthesis of new pharmaceuticals, agrochemicals, and other functional materials. [Source: []]

, including:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Acylation Reactions: This compound can serve as an acyl donor in reactions with alcohols or amines, forming esters or amides.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride exhibits notable biological activities. It has been investigated for its potential as:

  • Antidepressant: Some studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Agent: Preliminary research indicates potential efficacy against certain bacterial strains, although further studies are necessary to confirm these findings.

Several synthetic routes have been proposed for the preparation of 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride. Common methods include:

  • Reductive Amination: This involves the reaction of 4-formylaminobenzene with acetone in the presence of a reducing agent.
  • Friedel-Crafts Acylation: Acetophenone can be reacted with paraformaldehyde and an acid catalyst to yield the desired compound.
  • Direct Amine Substitution: Starting from 1-(4-bromomethylphenyl)ethanone, treatment with ammonia or an amine source can yield the hydrochloride salt.

1-(4-(Aminomethyl)phenyl)ethanone hydrochloride finds applications in various fields:

  • Pharmaceutical Development: It serves as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
  • Chemical Research: Used in studies focusing on amine chemistry and carbonyl reactivity.
  • Material Science: Potential applications in developing polymers or materials that require specific functional groups.

Interaction studies involving 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride have been limited but suggest potential interactions with:

  • Enzymes: Investigations into its effects on enzymes involved in neurotransmitter metabolism could provide insights into its biological mechanisms.
  • Receptors: Studies focusing on serotonin and norepinephrine receptors may elucidate its antidepressant properties.

Several compounds share structural similarities with 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
2-Aminoacetophenone hydrochloride5468-37-10.87Contains an amino group; used in pharmaceuticals.
2-Amino-1-(p-tolyl)ethan-1-one hydrochloride5467-70-90.87Methyl substitution on phenyl ring; potential applications in drug synthesis.
1-(2-Aminophenyl)ethanone hydrochloride25384-14-90.80Different substitution pattern; studied for antibacterial properties.
4-(Aminomethyl)benzamide hydrochloride20188-40-30.79Contains a benzamide structure; explored for anti-inflammatory effects.
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride37481-69-90.78Isoquinoline derivative; investigated for neuroprotective effects.

Each of these compounds presents unique characteristics that differentiate them from 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride while also sharing some functional similarities that may influence their biological activities and applications in research and industry .

Dates

Modify: 2023-08-17

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